REACTION_CXSMILES
|
[OH-].[CH2:2]([N+:4]([CH2:9][CH3:10])([CH2:7][CH3:8])[CH2:5][CH3:6])[CH3:3].[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:11]([O-:14])(=[O:13])[CH3:12].[CH2:2]([N+:4]([CH2:9][CH3:10])([CH2:7][CH3:8])[CH2:5][CH3:6])[CH3:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while it was cooled
|
Name
|
tetraethylammonium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |